[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid [1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1216218-95-9
VCID: VC2703733
InChI: InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-10-4-8-9-6(5)10/h1-4H,(H,11,12)
SMILES: C1=CN2C=NN=C2C(=C1)C(=O)O
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol

[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid

CAS No.: 1216218-95-9

Cat. No.: VC2703733

Molecular Formula: C7H5N3O2

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid - 1216218-95-9

Specification

CAS No. 1216218-95-9
Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
IUPAC Name [1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Standard InChI InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-10-4-8-9-6(5)10/h1-4H,(H,11,12)
Standard InChI Key QPQQKUFWIVLPGV-UHFFFAOYSA-N
SMILES C1=CN2C=NN=C2C(=C1)C(=O)O
Canonical SMILES C1=CN2C=NN=C2C(=C1)C(=O)O

Introduction

# Triazolo[4,3-a]pyridine-8-carboxylic acid: A Comprehensive Research Review

The field of heterocyclic chemistry continues to deliver compounds of significant scientific interest, particularly those with potential therapeutic applications. This article provides a detailed examination of Triazolo[4,3-a]pyridine-8-carboxylic acid, a heterocyclic compound that has garnered attention for its structural properties and potential applications in medicinal chemistry. This review consolidates available data on its physical and chemical characteristics, synthetic pathways, biological activities, and commercial availability.

Physical and Chemical Properties

Identification Parameters

Table 1: Basic Identification Parameters

ParameterValueSource
CAS Number1216218-95-9
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
IUPAC Name Triazolo[4,3-a]pyridine-8-carboxylic acid
InChIInChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-10-4-8-9-6(5)10/h1-4H,(H,11,12)
InChIKeyQPQQKUFWIVLPGV-UHFFFAOYSA-N

Spectroscopic and Structural Data

The compound has been characterized using various analytical techniques. The structure can be visualized as a planar bicyclic system with the carboxylic acid group positioned to allow for hydrogen bonding interactions. Spectroscopic data, including NMR and mass spectrometry profiles, are crucial for identification and quality control when using this compound in research settings .

Table 2: Chemical Descriptors

DescriptorInformation
SMILESc1cc(c2nncn2c1)C(=O)O
Canonical SMILESC1=CC=C2N=NC=N2C1C(=O)O
Computed Polarizability16.4±0.5 10-24cm3
Computed Density2.1±0.1 g/cm3
Recommended StorageSealed in dry conditions at room temperature

Synthesis and Preparation

Synthetic Routes

The synthesis of Triazolo[4,3-a]pyridine-8-carboxylic acid typically involves multi-step processes. One common approach starts with appropriately substituted pyridine derivatives that undergo modification to introduce the carboxylic acid functionality, followed by cyclization to form the triazole ring .

A documented synthetic pathway includes:

  • Starting with 2-aminopyridine derivatives

  • Conversion to 2-hydrazinopyridines through diazotization and reduction

  • Cyclization with suitable reagents to form the triazole ring

  • Introduction or modification of the carboxylic acid group at the 8-position

For example, in patent literature, the synthesis of related compounds involves the conversion of 2-chloro-3-nitropyridines to 2-hydrazino-3-nitropyridines, which are then cyclized with acyl derivatives to obtain triazolo[4,3-a]pyridines .

Key Intermediates and Related Compounds

Several structural analogs and derivatives have been synthesized for structure-activity relationship studies. These include:

  • 3-Phenyl triazolo[4,3-a]pyridine-8-carboxylic acid (CAS: 1082193-69-8)

  • 3-Methyl- triazolo[4,3-a]pyridine-8-carboxylic acid (CAS: 948007-55-4)

  • 7-(Benzyloxy)- triazolo[4,3-a]pyridine-8-carboxylic acid (CAS: 1262191-85-4)

  • 8-Fluoro- triazolo[4,3-a]pyridine-3-carboxylic acid (CAS: 1159831-26-1)

Biological Activity and Applications

Pharmacological Properties

The triazolo[4,3-a]pyridine scaffold has demonstrated various biological activities in research settings. While specific data for the unsubstituted Triazolo[4,3-a]pyridine-8-carboxylic acid is limited, derivatives and structurally related compounds have shown promising pharmacological properties .

Structure-Activity Relationships

Research on derivatives has revealed important structure-activity relationships:

  • Substitution at the 3-position (e.g., with phenyl, methyl, or other groups) can significantly affect biological activity

  • The carboxylic acid at the 8-position can be modified to form amides, which often results in compounds with enhanced target affinity

  • Introduction of additional substituents at various positions on the pyridine ring can fine-tune specificity and potency

CompoundBiological Target/ActivityPotencyReference
3-Phenyl- triazolo[4,3-a]pyridine derivativesc-Met kinase inhibitorsIC50 values in nanomolar range
Triazolo[4,3-a]pyrazine derivativesAnti-tumor activity against cancer cell lines (A549, MCF-7, HeLa)IC50 0.15-2.85 μM
Triazolo[4,3-a]pyridine derivativesIDO1 inhibitors (cancer immunotherapy)Sub-micromolar potency
Substituted triazolo[4,3-a]pyridinesAdenosine A2A receptor antagonistsNot specified

Research has shown that:

  • Some derivatives exhibit promising anti-tumor activity, particularly as c-Met kinase inhibitors, with IC50 values in the nanomolar range

  • The triazolo[4,3-a]pyridine scaffold has been identified as a "new player" in the field of IDO1 catalytic holo-inhibitors with potential applications in cancer immunotherapy

  • Certain derivatives have been investigated as adenosine A2A receptor antagonists for treating disorders of the central nervous system

Research Findings

Role in Medicinal Chemistry

The triazolo[4,3-a]pyridine scaffold serves as an important building block in medicinal chemistry due to its:

  • Rigid bicyclic structure that can provide specific binding interactions with biological targets

  • Multiple positions for introducing diverse substituents to optimize activity

  • Potential for hydrogen bonding through the nitrogen atoms in the triazole ring

  • Carboxylic acid functionality that allows for further derivatization

Recent Developments

Recent research has expanded the potential applications of triazolo[4,3-a]pyridine derivatives:

  • A study published in 2020 identified triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors with excellent anti-tumor activity

  • Research published in 2021 established the triazolo[4,3-a]pyridine scaffold as a novel chemotype for developing IDO1 inhibitors with potential applications in cancer immunotherapy

  • Patents have described substituted triazolo[4,3-a]pyridines as adenosine A2A receptor antagonists for treating CNS disorders, neurodegenerative, inflammatory, infectious, and oncological diseases

SupplierProduct NumberPackage SizePrice (USD)PurityReference
Matrix Scientific081023500 mg$420Not specified
Matrix Scientific0810231 g$525Not specified
TRCT79581850 mg$110Not specified
AK Scientific1219AD250 mg$317Not specified
AK Scientific1219AD1 g$717Not specified
VWR/Matrix Scientific081023-500MG500 mg$646.15Not specified

Note: Prices are indicative and may vary over time. The information was collected from the provided search results.

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